Boc-N-Me-Glu(Obzl)-OH Boc-N-Me-Glu(Obzl)-OH
Brand Name: Vulcanchem
CAS No.: 200615-91-4
VCID: VC21541093
InChI: InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol

Boc-N-Me-Glu(Obzl)-OH

CAS No.: 200615-91-4

VCID: VC21541093

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-Me-Glu(Obzl)-OH - 200615-91-4

Description

Boc-N-Me-Glu(Obzl)-OH, also known as N-methyl-L-glutamic acid γ-benzyl ester, is a key compound in organic chemistry, particularly in peptide synthesis and drug development. Its chemical name is (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid, with a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol .

Applications in Research and Development

Boc-N-Me-Glu(Obzl)-OH is widely utilized in several fields:

  • Peptide Synthesis: It acts as a protecting group, enabling the selective modification of amino acids during peptide synthesis .

  • Drug Development: This compound is crucial in creating prodrugs that enhance bioavailability and therapeutic efficacy .

  • Bioconjugation: It facilitates the attachment of biomolecules to drugs or imaging agents, improving targeted delivery and diagnostic capabilities .

  • Neuropharmacology: Used in studies related to neurotransmitter modulation, contributing to the understanding of neurological disorders and potential treatments .

  • Material Science: Explored in the creation of novel polymers and materials with tailored properties for various applications .

Synthesis and Deprotection

The synthesis of Boc-N-Me-Glu(Obzl)-OH typically involves the protection of N-methyl-L-glutamic acid with a Boc group and conversion to its benzyl ester. Deprotection of the Boc group can be efficiently achieved using p-TsOH under microwave irradiation, which is a rapid and environmentally friendly method compared to traditional deprotection methods using TFA .

Deprotection MethodConditionsTime
p-TsOH under MW irradiation2 equivalents of p-TsOH, toluene, MW for 30-45 s30-45 s
TFA at ambient temperatureTFA, ambient temperatureSeveral hours
CAS No. 200615-91-4
Product Name Boc-N-Me-Glu(Obzl)-OH
Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1
Standard InChIKey NEJPFSNBCOTZHN-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Synonyms Boc-N-Me-Glu(Obzl)-OH;200615-91-4;Boc-N-methyl-L-glutamicacidgamma-benzylester;SCHEMBL12574290;CTK8E8357;MolPort-006-705-954;ZINC2391125;AKOS016002990;AJ-35720;AK-88941;RT-011783;FT-0643870;ST24046232;Z5717;K-5864;(2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-oxopentanoicacid;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoicacid
PubChem Compound 7010606
Last Modified Aug 15 2023

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